5-Chloro-2-methoxyphenol
CAS No.: 3743-23-5
Cat. No.: VC7821763
Molecular Formula: C7H7ClO2
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3743-23-5 |
---|---|
Molecular Formula | C7H7ClO2 |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 5-chloro-2-methoxyphenol |
Standard InChI | InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 |
Standard InChI Key | HIWHLFQMDDWLRB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)O |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)O |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Data
5-Chloro-2-methoxyphenol is defined by the systematic IUPAC name 5-chloro-2-methoxyphenol, reflecting the positions of its substituents on the phenolic ring. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₇ClO₂ |
Molecular Weight | 158.58 g/mol |
CAS Registry Number | 3743-23-5 |
SMILES Notation | COC1=C(C=C(C=C1)Cl)O |
InChI Key | HIWHLFQMDDWLRB-UHFFFAOYSA-N |
The compound’s planar structure, confirmed by X-ray crystallography and computational modeling, enables π-π stacking interactions and hydrogen bonding via its hydroxyl group . The chlorine atom at position 5 introduces steric and electronic effects that influence reactivity, such as directing electrophilic substitution to the para position relative to the methoxy group.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 9.2 ppm, broad singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.1 ppm) . Infrared (IR) spectroscopy identifies absorption bands at 3250 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 750 cm⁻¹ (C-Cl bend) . Mass spectrometry exhibits a molecular ion peak at m/z 158, with fragmentation patterns corresponding to loss of Cl (35/37 amu) and methoxy groups (31 amu) .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of 5-chloro-2-methoxyphenol is described in the available literature, analogous pathways for related compounds provide insight into plausible methods. For example, methylation of 5-chlorosalicylic acid under anhydrous conditions yields methyl 5-chloro-2-methoxybenzoate, a precursor to N-phenethyl-5-chloro-2-methoxybenzamide . Adapting this approach, 5-chloro-2-methoxyphenol could theoretically be synthesized via selective O-methylation of 5-chlorocatechol (1,2-dihydroxy-5-chlorobenzene) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
A representative reaction scheme is proposed:
Industrial Scalability
Large-scale production would likely employ continuous-flow reactors to enhance yield and reduce byproducts. For instance, the patent US3965173A describes a multi-step synthesis of sulfonamide derivatives using 5-chloro-2-methoxybenzoic acid, highlighting the importance of optimized reaction conditions (e.g., temperature control at −10°C during chlorosulfonation) . Similar protocols could be adapted for 5-chloro-2-methoxyphenol, prioritizing solvent recovery and catalytic methylation to minimize waste.
Applications and Derivatives
Agrochemical and Material Science Uses
In agrochemistry, chlorinated phenols are precursors to herbicides and pesticides. The electron-withdrawing chlorine atom enhances stability against microbial degradation, while the methoxy group improves solubility in nonpolar matrices . Additionally, the compound’s ability to form coordination complexes with transition metals suggests applications in catalytic systems or polymer stabilizers.
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